![molecular formula C6H5F2NO3 B2614866 2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid CAS No. 1783942-93-7](/img/structure/B2614866.png)
2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid
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Overview
Description
2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid is a chemical compound with the CAS Number: 1783942-93-7 . Its IUPAC name is 2-(2-(difluoromethyl)oxazol-4-yl)acetic acid . The molecular weight of this compound is 177.11 .
Synthesis Analysis
The synthesis of compounds like 2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid often involves difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The InChI code for 2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid is 1S/C6H5F2NO3/c7-5(8)6-9-3(2-12-6)1-4(10)11/h2,5H,1H2,(H,10,11) .Physical And Chemical Properties Analysis
2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid is a powder at room temperature .Scientific Research Applications
Late-stage Difluoromethylation
This compound plays a crucial role in the late-stage difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Difluoromethylation of Phenolic Hydroxyl Groups
2,2-Difluoro-2-(fluorosulfonyl)acetic acid is employed as a difluorocarbene source for difluoromethylation of phenolic hydroxyl groups .
Preparation of 1-difluoromethyl-2-oxo-1,2-dihydropyridine Analogs
This compound can be used in the preparation of 1-difluoromethyl-2-oxo-1,2-dihydropyridine analogs by reacting with the corresponding 2-chloropyridines .
Preparation of Silyl Fluorosulfonyldifluoroacetate
2,2-Difluoro-2-(fluorosulfonyl)acetic acid can be used in the preparation of silyl fluorosulfonyldifluoroacetate, a new highly efficient difluorocarbene reagent for cyclopropanation of alkenes .
Selective Difluoromethylation
Among the synthetic methods for CF2H- and CH2F-containing compounds, selective di- and monofluoromethylation represent one of the most straightforward synthetic methods . This compound can be conveniently used in the synthetic design .
This compound can be used to introduce CF2H and CH2F groups into organic molecules, which is a straightforward synthetic method and can be conveniently used in the synthetic design .
Safety And Hazards
The safety information for 2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The field of research involving compounds like 2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid has benefited from the invention of multiple difluoromethylation reagents . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
properties
IUPAC Name |
2-[2-(difluoromethyl)-1,3-oxazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO3/c7-5(8)6-9-3(2-12-6)1-4(10)11/h2,5H,1H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOMMIQPAWLNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid | |
CAS RN |
1783942-93-7 |
Source
|
Record name | 2-[2-(difluoromethyl)-1,3-oxazol-4-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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